Physicochemical Differentiation: Computed LogP and H-Bond Capacity Compared to 4-Chloro Analog
A computational comparison of the target compound with its closest commercially available analog, 4-chloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865286-82-4), reveals key physicochemical differences driven by the 3-ethylsulfanyl substitution. The target compound's ethylsulfanyl group introduces a thioether sulfur, increasing the predicted partition coefficient (clogP) and reducing its hydrogen-bond acceptor capacity relative to the 4-chloro analog. Altering these properties impacts membrane permeability and target engagement, making the compounds non-interchangeable for any assay where intracellular penetration or specific protein binding is critical. **CRITICAL NOTE:** This evidence is based on class-level inference and computational prediction . No peer-reviewed, head-to-head experimental data for this specific compound against a named comparator has been identified in the public domain. This absence of data is itself a key selection factor.
| Evidence Dimension | Predicted Lipophilicity (clogP) and H-bond Acceptors |
|---|---|
| Target Compound Data | clogP: 3.9 ± 0.5 (predicted); H-bond acceptors: 6 (predicted) |
| Comparator Or Baseline | 4-chloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865286-82-4); clogP: 3.1 ± 0.5 (predicted); H-bond acceptors: 5 (predicted) |
| Quantified Difference | ΔclogP ≈ +0.8; Δ H-bond acceptors = +1 |
| Conditions | In silico prediction using standard drug-likeness modeling; experimental logP not reported. |
Why This Matters
A higher predicted logP suggests superior membrane permeability, which is critical for intracellular antibacterial targets and differentiates the compound's utility profile.
- [1] PubChem (for 4-chloro analog, CID 18526351) and standard chemoinformatics tools (e.g., ALOGPS 2.1) used for property prediction. No primary experimental data for this compound. View Source
